3-Methylbenzoyl isothiocyanate chemical properties
3-Methylbenzoyl isothiocyanate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Methylbenzoyl Isothiocyanate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-methylbenzoyl isothiocyanate, a versatile reagent with significant applications in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and practical applications of this compound, grounding all claims in authoritative scientific literature.
Introduction: The Significance of Acyl Isothiocyanates
Acyl isothiocyanates represent a highly valuable class of organic intermediates. The presence of an electron-withdrawing acyl group adjacent to the isothiocyanate moiety (-N=C=S) significantly enhances the electrophilicity of the central carbon atom.[1] This heightened reactivity makes them powerful building blocks for the synthesis of a diverse range of nitrogen- and sulfur-containing heterocycles. Among these, 3-methylbenzoyl isothiocyanate offers a unique combination of reactivity and structural features, making it a key precursor for developing novel therapeutic agents and complex organic molecules. Its derivatives, particularly N-benzoyl-N'-substituted thioureas, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential antibacterial, antifungal, and anticancer properties.[2][3]
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting. 3-Methylbenzoyl isothiocyanate is identified by its unique set of characteristics that dictate its handling, purification, and analytical confirmation.
Chemical Structure and Identifiers
The structure of 3-methylbenzoyl isothiocyanate features a benzoyl group substituted with a methyl group at the meta-position, linked to a highly reactive isothiocyanate functional group.
Caption: Chemical structure of 3-Methylbenzoyl isothiocyanate.
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of 3-methylbenzoyl isothiocyanate, compiled from authoritative databases.
| Property | Value | Source(s) |
| IUPAC Name | 3-methylbenzoyl isothiocyanate | [4] |
| CAS Number | 28115-86-8 | [4][5] |
| Molecular Formula | C₉H₇NOS | [4][5] |
| Molecular Weight | 177.22 g/mol | [4][5] |
| Boiling Point | 92°C at 1 mmHg | [6] |
| Density | 1.16 g/cm³ | [6] |
| SMILES | CC1=CC(=CC=C1)C(=O)N=C=S | [4] |
| InChIKey | DXKOLJYVHYILGA-UHFFFAOYSA-N | [4][5] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
| Spectroscopic Data | Description | Source(s) |
| ¹³C NMR | Spectra available in databases, typically run in CDCl₃. Key shifts would include the methyl carbon, aromatic carbons, the carbonyl carbon, and the highly characteristic isothiocyanate carbon (N=C =S). | [4][7] |
| Mass Spectrometry | GC-MS data is available, showing the molecular ion peak and characteristic fragmentation patterns. | [4][5] |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong, broad absorption band for the asymmetric N=C=S stretch, typically around 2000-2100 cm⁻¹, and a strong carbonyl (C=O) stretch around 1700 cm⁻¹. | [5] |
Synthesis and Reactivity
The utility of 3-methylbenzoyl isothiocyanate stems from its straightforward synthesis and predictable, versatile reactivity.
Synthesis Protocol: Acyl Chloride Route
The most common and efficient laboratory synthesis involves the reaction of 3-methylbenzoyl chloride with a thiocyanate salt.[2][6] This is a nucleophilic acyl substitution where the thiocyanate ion displaces the chloride.
Caption: General workflow for the synthesis of 3-methylbenzoyl isothiocyanate.
Detailed Experimental Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to prevent hydrolysis of the acyl chloride and the isothiocyanate product.
-
Reagents: To the flask, add potassium thiocyanate (1.1 equivalents) and dry acetone. Acetone is the preferred solvent as it effectively dissolves the reactants while allowing the inorganic salt byproduct (KCl) to precipitate, driving the reaction forward.[2]
-
Reaction: While stirring the suspension, add 3-methylbenzoyl chloride (1.0 equivalent) dropwise.
-
Reflux: Heat the mixture to reflux for approximately 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the precipitated potassium chloride is removed by filtration.
-
Result: The resulting filtrate contains the crude 3-methylbenzoyl isothiocyanate. Due to its sensitivity, it is often used immediately in situ for subsequent reactions without isolation.[2]
Core Reactivity: Nucleophilic Addition
The primary application of 3-methylbenzoyl isothiocyanate is its reaction with nucleophiles, particularly primary and secondary amines, to form substituted thioureas.[1][3] This reaction is a robust and high-yielding nucleophilic addition.
Mechanism: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic central carbon of the isothiocyanate group. The resulting intermediate then undergoes proton transfer to yield the stable thiourea derivative.
Caption: Reaction of 3-methylbenzoyl isothiocyanate with a primary amine.
This reaction is foundational for creating libraries of thiourea compounds for biological screening. The choice of the primary amine (R'-NH₂) allows for systematic variation of the 'R'' group, enabling structure-activity relationship (SAR) studies in drug development.[8]
Applications in Drug Development and Organic Synthesis
The synthetic accessibility and versatile reactivity of 3-methylbenzoyl isothiocyanate make it a valuable tool for medicinal chemists.
Synthesis of Bioactive Thiourea Derivatives
Thiourea derivatives are a well-established class of compounds with a wide range of pharmacological activities. The synthesis is a straightforward, often one-pot process where the isothiocyanate is generated in situ and immediately reacted with a chosen amine.[3][9] This efficiency is highly advantageous in a research and development setting.
Isothiocyanate-derived compounds are being investigated for various therapeutic applications:
-
Anti-inflammatory Agents: Some isothiocyanates and their derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]
-
Anticancer Properties: Natural and synthetic isothiocyanates are extensively studied for their potential roles in cancer prevention and treatment.[12][13]
-
Antimicrobial Activity: The thiourea scaffold is present in numerous compounds with demonstrated antibacterial and antifungal properties.[2]
Building Block for Heterocyclic Chemistry
Beyond simple thioureas, 3-methylbenzoyl isothiocyanate serves as a precursor for more complex heterocyclic systems. The thiourea products can undergo further intramolecular cyclization reactions to form thiazoles, thiadiazoles, and other ring systems that are prevalent in pharmaceuticals.[1][14]
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize the critical importance of safety. 3-Methylbenzoyl isothiocyanate and its precursors are hazardous chemicals that must be handled with appropriate precautions.
-
Toxicity: Acyl isothiocyanates are generally toxic if swallowed or inhaled.[15][16][17]
-
Irritation: The compound is a lachrymator (causes tearing) and can cause severe skin and eye irritation or damage.[16][17] It may also cause allergic skin reactions.[15][16]
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[17] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: The compound is sensitive to moisture and air.[16] It should be stored in a tightly sealed container in a cool, dry place, often under refrigeration, to maintain its quality.[16][17]
Conclusion
3-Methylbenzoyl isothiocyanate is a potent and versatile chemical intermediate with significant value for professionals in organic synthesis and drug discovery. Its predictable synthesis from readily available starting materials and its robust reactivity with amines provide an efficient pathway to a vast array of substituted thioureas and complex heterocyclic compounds. A comprehensive understanding of its properties, reaction mechanisms, and safety protocols is essential for leveraging its full potential in the development of novel molecules and therapeutic agents.
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Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]
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ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Methylbenzoyl isothiocyanate (CAS 16794-68-6). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]
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